molecular formula C8H11NO2 B14300569 2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol CAS No. 116319-07-4

2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol

Cat. No.: B14300569
CAS No.: 116319-07-4
M. Wt: 153.18 g/mol
InChI Key: QYRCBTRQPMFHLQ-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol is a chemical compound known for its unique structure and properties It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 2, 4, and 6, and an oxo group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2,4,6-trimethylpyridine with an oxidizing agent to introduce the oxo group at position 1. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, catalytic processes using metal catalysts can be employed to achieve higher yields and purity. The choice of catalyst and reaction conditions can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and coordination with metal ions, while the methyl groups can influence the compound’s hydrophobicity and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol is unique due to the presence of the oxo group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

116319-07-4

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2,4,6-trimethyl-1-oxidopyridin-1-ium-3-ol

InChI

InChI=1S/C8H11NO2/c1-5-4-6(2)9(11)7(3)8(5)10/h4,10H,1-3H3

InChI Key

QYRCBTRQPMFHLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](C(=C1O)C)[O-])C

Origin of Product

United States

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